molecular formula C13H10N4O7S B2932268 Ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate CAS No. 324538-47-8

Ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate

Cat. No. B2932268
CAS RN: 324538-47-8
M. Wt: 366.3
InChI Key: ZCWFSCHUXJMROB-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C13H10N4O7S . It is a derivative of 3,5-dinitrobenzoic acid .


Synthesis Analysis

The synthesis of this compound might involve the reaction of 3,5-dinitrobenzoic acid with ethylamine and a thiazole derivative. The 3,5-dinitrobenzoic acid can be obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be started with 3-nitrobenzoic acid, which leads to yields of approximately 98% .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, an ethyl ester group, and a 3,5-dinitrobenzoyl group . The presence of the nitro groups and the benzoyl group could contribute to its reactivity and properties.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) and anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new drugs to treat infections caused by bacteria and fungi.

Antiviral Activity

Thiazole compounds have also been found to have antiviral properties . This suggests potential use in the treatment of viral infections.

Diuretic Activity

Some thiazole derivatives have been found to have diuretic effects . Diuretics help the body get rid of excess fluid and are used to treat a variety of conditions, including high blood pressure and heart failure.

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant activity . This suggests potential use in the treatment of conditions characterized by seizures, such as epilepsy.

Neuroprotective Activity

Thiazole compounds have shown neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic effects . This suggests potential use in the treatment of cancer.

Mechanism of Action

Target of Action

The primary target of ethyl 2-(3,5-dinitrobenzamido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . The carboxyl group of the thiazole ring forms hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244 . This interaction inhibits the function of the enzyme, thereby disrupting the synthesis of peptidoglycan and affecting the integrity of the bacterial cell wall .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .

Pharmacokinetics

The compound’s solubility in water, alcohol, and ether suggests that it may have good absorption and distribution characteristics

Result of Action

The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis , Pseudomonas aeruginosa , Staphylococcus aureus , and Escherichia coli . It also exhibits antifungal potential against Candida glabrata and Candida albicans .

Action Environment

The action of ethyl 2-(3,5-dinitrobenzamido)thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy may vary depending on the solvent used Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances.

properties

IUPAC Name

ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O7S/c1-2-24-12(19)10-6-25-13(14-10)15-11(18)7-3-8(16(20)21)5-9(4-7)17(22)23/h3-6H,2H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWFSCHUXJMROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate

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